17alpha-Pregn-4-ene-3,11,20-trione
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Overview
Description
17alpha-Pregn-4-ene-3,11,20-trione is a steroidal compound with the molecular formula C21H28O3. It is a derivative of pregnane and is characterized by the presence of three ketone groups at positions 3, 11, and 20. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Pregn-4-ene-3,11,20-trione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of 17alpha-hydroxyprogesterone using reagents such as chromium trioxide or pyridinium chlorochromate. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective formation of the desired ketone groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The use of biocatalysts and microbial fermentation techniques is also explored to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 17alpha-Pregn-4-ene-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in different hydroxysteroids.
Substitution: Halogenation and other substitution reactions can introduce new functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.
Major Products:
Scientific Research Applications
17alpha-Pregn-4-ene-3,11,20-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 17alpha-Pregn-4-ene-3,11,20-trione involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The compound can modulate the activity of these targets, leading to changes in gene expression and cellular functions. The pathways involved include the regulation of inflammatory responses, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Cortisone: Another steroid with similar structural features but different functional groups.
Hydrocortisone: A hydroxylated derivative with potent anti-inflammatory effects.
Progesterone: A precursor in the biosynthesis of 17alpha-Pregn-4-ene-3,11,20-trione with distinct biological roles.
Uniqueness: this compound is unique due to its specific arrangement of ketone groups, which confer distinct chemical reactivity and biological activities compared to other steroids. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
26423-78-9 |
---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15-,16-,17-,19+,20-,21+/m0/s1 |
InChI Key |
WKAVAGKRWFGIEA-LANMLWSUSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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